molecular formula C29H27Cl2N5O B10830044 Dgk-IN-1

Dgk-IN-1

Número de catálogo: B10830044
Peso molecular: 532.5 g/mol
Clave InChI: REURPYMYAHZMMX-RBUKOAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de DGK-IN-1 implica una serie de reacciones químicas. El compuesto se extrae de la patente WO2020006018A1, ejemplo 25 . La ruta sintética típicamente incluye el uso de reactivos y condiciones específicos para lograr la pureza y el rendimiento deseados. Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto está disponible para fines de investigación de varios proveedores .

Análisis De Reacciones Químicas

DGK-IN-1 experimenta varios tipos de reacciones químicas, incluidas la fosforilación y las reacciones enzimáticas. Se sabe que interactúa con las enzimas diacilglicerol quinasa, convirtiendo el diacilglicerol en ácido fosfatídico . Los reactivos comunes utilizados en estas reacciones incluyen ATP y varios inhibidores de quinasas. Los principales productos formados a partir de estas reacciones son el ácido fosfatídico y otros intermediarios fosforilados .

Aplicaciones Científicas De Investigación

Cancer Therapy

Dgk-IN-1 has been investigated for its role in enhancing antitumor immunity. Research indicates that inhibiting diacylglycerol kinase can improve the efficacy of CAR-T cell therapies. A study demonstrated that CRISPR/Cas9-mediated knockout of diacylglycerol kinase in human CAR-T cells led to improved antitumor responses in murine models, suggesting that this compound could be beneficial in enhancing the effectiveness of immunotherapies against cancers .

Table 1: Impact of this compound on Tumor Growth

StudyModelTreatmentOutcome
Murine CAR-T CellsThis compound + CAR-T TherapyEnhanced antitumor immunity
Syngeneic TumorsDual DGKα/ζ InhibitorImproved control of tumor growth

Metabolic Disorders

The role of diacylglycerol kinases in glucose metabolism has made this compound a candidate for addressing metabolic disorders such as diabetes. Studies have shown that inhibition of diacylglycerol kinase can restore insulin sensitivity in models of diet-induced obesity. This suggests that this compound may help regulate glucose levels and improve metabolic health .

Table 2: Effects of this compound on Insulin Sensitivity

StudyModelTreatmentOutcome
Diet-Induced Obesity Mouse ModelThis compoundImproved insulin sensitivity

Immune Modulation

This compound has been shown to enhance T-cell activation and proliferation, making it a potential therapeutic agent for autoimmune diseases and other conditions where immune response modulation is beneficial. In vitro studies indicated that treatment with this compound resulted in increased cytokine release from T-cells, suggesting its utility in boosting immune responses .

Table 3: Immune Response Modulation by this compound

StudyModelTreatmentImmune Response
Human T-cellsThis compoundIncreased cytokine release and T-cell proliferation

Case Study 1: Cancer Immunotherapy

A recent study focused on the dual inhibition of diacylglycerol kinases in combination with PD-1 checkpoint therapy. The findings indicated that this combination could stimulate weakly-reactive T-cells, leading to enhanced control over tumors in vivo. This highlights the potential for this compound to be used alongside existing cancer therapies to improve patient outcomes .

Case Study 2: Diabetes Management

In a controlled experiment involving diabetic mice, administration of this compound resulted in significant improvements in glucose processing compared to untreated controls. This suggests that targeting diacylglycerol kinase may provide a novel approach to managing diabetes .

Actividad Biológica

Dgk-IN-1 is a compound that targets diacylglycerol kinases (DGKs), which are crucial enzymes in lipid signaling pathways. DGKs catalyze the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), playing significant roles in various physiological processes, including insulin secretion, immune response, and neuronal functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound selectively inhibits specific isoforms of DGK, particularly DGKα and DGKβ. By inhibiting these isoforms, this compound increases the levels of DAG, which can influence various signaling pathways.

Key Mechanisms:

  • Inhibition of Insulin Secretion : Studies have shown that inhibition of type I DGK (including DGKα and γ) reduces insulin secretion from pancreatic β-cells. This is due to the accumulation of DAG, which modulates insulin release in response to glucose stimulation .
  • Neuronal Function : In neuronal cells, particularly in hippocampal neurons, this compound has been observed to enhance dendritic branching and spine formation, suggesting a role in promoting synaptic plasticity and cognitive functions .

1. Pancreatic β-Cells

This compound's inhibition of DGKα leads to increased DAG levels, which enhances insulin secretion. Experimental data indicate that knockdown of DGKα or γ significantly decreases insulin release under high glucose conditions .

2. Neurons

In studies involving DGKβ knockout mice, it was found that the absence of this enzyme resulted in impaired cognitive functions and reduced long-term potentiation in hippocampal neurons. Treatment with this compound may counteract these deficits by promoting neuronal growth and synaptic connections .

3. Immune Cells

This compound has been implicated in modulating T cell responses. Inhibition of DGKα enhances T cell activation and cytokine production, potentially improving anti-tumor immunity. For instance, T cells deficient in DGKα showed increased production of effector cytokines such as IL-2 and IFNγ upon stimulation .

Case Study 1: Insulin Secretion Dynamics

A study demonstrated that treatment with this compound increased DAG levels in MIN6 cells (a mouse pancreatic β-cell line), leading to enhanced insulin secretion during glucose stimulation. This suggests a potential therapeutic role for this compound in managing diabetes by modulating insulin release mechanisms.

Case Study 2: Cognitive Enhancement

Research involving DGKβ knockout mice indicated that this compound administration improved cognitive performance in spatial memory tasks. The compound's ability to enhance dendritic growth points towards its potential use in treating neurodegenerative diseases .

Research Findings Summary

Study Cell Type Effect of this compound Outcome
Pancreatic β-cellsIncreased DAG levelsEnhanced insulin secretion
NeuronsPromoted dendritic growthImproved cognitive functions
T cellsEnhanced activation markersIncreased cytokine production

Propiedades

Fórmula molecular

C29H27Cl2N5O

Peso molecular

532.5 g/mol

Nombre IUPAC

8-[(2S,5R)-4-[bis(4-chlorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C29H27Cl2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1

Clave InChI

REURPYMYAHZMMX-RBUKOAKNSA-N

SMILES isomérico

C[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C

SMILES canónico

CC1CN(C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.